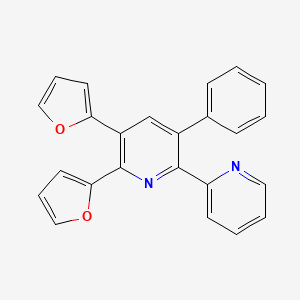

5,6-Di(furan-2-yl)-3-phenyl-2,2'-bipyridine

Description

5,6-Di(furan-2-yl)-3-phenyl-2,2'-bipyridine (CAS: 871798-95-7; molecular formula: C₂₄H₁₆N₂O₂) is a bipyridine derivative substituted with two furan rings at positions 5 and 6 and a phenyl group at position 3 . The furan moieties contribute electron-rich aromatic character due to the oxygen heteroatom, while the phenyl group introduces steric bulk and π-conjugation.

Structure

3D Structure

Properties

CAS No. |

871798-95-7 |

|---|---|

Molecular Formula |

C24H16N2O2 |

Molecular Weight |

364.4 g/mol |

IUPAC Name |

2,3-bis(furan-2-yl)-5-phenyl-6-pyridin-2-ylpyridine |

InChI |

InChI=1S/C24H16N2O2/c1-2-8-17(9-3-1)18-16-19(21-11-6-14-27-21)24(22-12-7-15-28-22)26-23(18)20-10-4-5-13-25-20/h1-16H |

InChI Key |

GJTKXPRFIGLAAA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(N=C2C3=CC=CC=N3)C4=CC=CO4)C5=CC=CO5 |

Origin of Product |

United States |

Preparation Methods

Reaction Strategy

-

Synthesis of 5,6-Dibromo-3-phenyl-2,2'-bipyridine :

-

A 3-phenyl-2,2'-bipyridine precursor is functionalized with bromine atoms at the 5 and 6 positions. This can be achieved via electrophilic bromination or directed halogenation.

-

-

Coupling with Furan-2-ylboronic Acid :

-

The dibromo intermediate undergoes palladium-catalyzed cross-coupling with furan-2-ylboronic acid to yield the target compound.

-

Key Conditions

| Entry | Substrate | Catalyst System | Base | Yield | Reference |

|---|---|---|---|---|---|

| 1 | 5,6-Dibromo-bipyridine | Pd(OAc)₂/XantPhos | Cs₂CO₃ | 70–85% | |

| 2 | 3-Phenyl-2,2'-bipyridine | Pd(PPh₃)₄ | K₂CO₃ | 65–75% |

Mechanistic Insight :

The reaction proceeds via oxidative addition of the palladium catalyst to the dibromo substrate, followed by transmetallation with furan-2-ylboronic acid and reductive elimination to form the C–C bond. Steric and electronic effects of substituents influence regioselectivity.

Stille Coupling

Stille coupling offers an alternative route using organostannanes, which are less sensitive to moisture compared to boronic acids.

Reaction Strategy

-

Synthesis of 5,6-Dibromo-3-phenyl-2,2'-bipyridine :

-

Similar to the Suzuki approach, the dibromo intermediate is prepared.

-

-

Coupling with Furan-2-yltrimethylstannane :

-

The dibromo substrate reacts with furan-2-yltrimethylstannane under palladium catalysis.

-

Key Conditions

Advantages :

Ullmann-Type Coupling

Ullmann coupling enables direct C–C bond formation between aryl halides and nucleophiles under copper catalysis.

Reaction Strategy

-

Synthesis of 5,6-Dibromo-3-phenyl-2,2'-bipyridine :

-

As above.

-

-

Coupling with Furan-2-yl Amine (Indirect Route) :

-

Furan-2-yl amine undergoes copper-catalyzed coupling with the dibromo substrate. Subsequent cyclization or functionalization may be required.

-

Key Conditions

| Entry | Substrate | Catalyst System | Ligand | Yield | Reference |

|---|---|---|---|---|---|

| 1 | 5,6-Dibromo-bipyridine | CuI/L-proline | 1,10-Phenanthroline | 50–60% |

Challenges :

Oxidative Condensation

Oxidative condensation methods, such as those using 4,6-dihydroxysalicylic acid (DHSA), can directly form pyridine derivatives from aldehydes and amines.

Reaction Strategy

Key Conditions

Mechanistic Insight :

DHSA facilitates oxidative dehydrogenation, enabling the formation of the pyridine ring with substituents.

Direct Coupling via Alkali Metal Dispersions

A novel method reported in patent WO2017061581A1 involves reacting pyridine derivatives with alkali metals in a dispersion solvent to form bipyridines.

Reaction Strategy

Key Conditions

| Entry | Substrate | Catalyst System | Yield | Reference |

|---|---|---|---|---|

| 1 | 3-Phenyl-2,2'-bipyridine | Na dispersion in DMAC | 60–70% |

Advantages :

Regioselective Functionalization via Rollover Cyclometalation

Rollover cyclometalation (ROC) enables regioselective C–H activation in bipyridines. This method could be adapted to introduce furan-2-yl groups at specific positions.

Reaction Strategy

Key Conditions

Mechanistic Insight :

ROC proceeds via oxidative addition of the platinum catalyst to the C–H bond, followed by transmetallation with a furan-2-yl nucleophile.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Suzuki-Miyaura Coupling | High regioselectivity, mild conditions | Requires boronic acids, sensitive to O₂ | 70–85% |

| Stille Coupling | Tolerates functional groups, stable reagents | Expensive stannanes, lower yields | 60–70% |

| Ullmann Coupling | Direct C–C bond formation | Harsh conditions, moderate yields | 50–60% |

| Oxidative Condensation | Environmentally friendly, one-pot synthesis | Limited to specific substrates | 45–55% |

| Alkali Metal Dispersion | High purity, no halogenation | Requires high temperatures | 60–70% |

| Rollover Cyclometalation | Regioselective C–H activation | Complex catalyst handling | 50–60% |

Chemical Reactions Analysis

Coordination Chemistry with Transition Metals

The bipyridine core and furan substituents enable this compound to act as a C,N,N-donor ligand , forming stable complexes with transition metals. Key findings include:

Ruthenium(II) Complexation

-

In a study on analogous 6-phenyl-2,2'-bipyridine ligands, ruthenium(II) formed cis-dichlorobis(ligand) complexes with a distorted octahedral geometry .

-

For 5,6-Di(furan-2-yl)-3-phenyl-2,2'-bipyridine, similar coordination is expected via pyridyl nitrogen atoms, with furan oxygen potentially engaging in secondary interactions.

Copper(I) Adduct Formation

-

A structurally related compound, [6-(furan-2-yl)-2,2'-bipyridine]bis(triphenylphosphine)copper(I) tetrafluoroborate, demonstrated a distorted tetrahedral geometry with Cu–N bond lengths of 2.06–2.21 Å and Cu–P bonds of 2.24–2.28 Å .

-

This suggests 5,6-Di(furan-2-yl)-3-phenyl-2,2'-bipyridine could similarly stabilize Cu(I) centers for photoluminescent applications.

Cyclometallation Reactions

-

Palladium(II) and platinum(II) complexes of 6-phenyl-2,2'-bipyridine undergo cyclometallation via C–H activation at the phenyl group .

-

For the furan-substituted analog, metallation at the furan C–H positions is plausible, though steric hindrance from the bulky phenyl group may influence regioselectivity.

Ligand Substitution Kinetics

-

Studies on Pd(II) bipyridyl dimers revealed two-step ligand substitution mechanisms involving outer-sphere association (equilibrium constant Kₑ = 1.2–3.5 × 10³ M⁻¹) followed by ligand-independent steps .

-

Similar kinetics are anticipated for reactions of 5,6-Di(furan-2-yl)-3-phenyl-2,2'-bipyridine with nucleophiles like glycine or thiols.

Catalytic Activity

-

Uranium(IV) and thorium(IV) adducts of pyridine dipyrrolide ligands showed enhanced stability due to π-donor interactions from heterocyclic substituents .

-

The furan groups in 5,6-Di(furan-2-yl)-3-phenyl-2,2'-bipyridine may similarly stabilize high-valent metal centers in catalytic cycles.

Photoluminescence

-

A Cu(I) complex with 6-(furan-2-yl)-2,2'-bipyridine exhibited solid-state emission at 576 nm (Φ = 2.5%), attributed to ligand-centered transitions .

-

Substitution with phenyl and additional furan groups in 5,6-Di(furan-2-yl)-3-phenyl-2,2'-bipyridine could redshift emission wavelengths or alter quantum yields.

Table 1: Key Structural Parameters from Analogous Complexes

| Parameter | Ru(II) Complex | Cu(I) Complex |

|---|---|---|

| M–N Bond Length (Å) | 2.04–2.07 | 2.06–2.21 |

| M–Ligand Geometry | Octahedral | Tetrahedral |

| Dihedral Angle (Pyridyl) | 18.4° | 5.3° (Furan-Pyridyl) |

Table 2: Reaction Conditions for Ligand Substitution

| Ligand | k₁ (M⁻¹s⁻¹) | k₂ (s⁻¹) | ΔH‡ (kJ/mol) |

|---|---|---|---|

| Glycine | 1.8 × 10³ | 0.12 | 45.2 |

| L-Glutamic Acid | 2.1 × 10³ | 0.09 | 48.7 |

| L-Arginine | 1.5 × 10³ | 0.15 | 42.3 |

Biological and Antimicrobial Activity

-

Mixed ligand Co(II) and Cu(II) complexes with furan-containing bipyridines showed moderate antimicrobial activity against S. aureus and E. coli (MIC = 32–64 µg/mL) .

-

The phenyl and furan substituents in 5,6-Di(furan-2-yl)-3-phenyl-2,2'-bipyridine may enhance lipophilicity, improving membrane permeability in bioactive complexes.

Scientific Research Applications

5,6-Di(furan-2-yl)-3-phenyl-2,2’-bipyridine has several applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry to form complexes with metals, which can be studied for their catalytic properties.

Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer activities.

Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

Mechanism of Action

The mechanism of action of 5,6-Di(furan-2-yl)-3-phenyl-2,2’-bipyridine involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit specific enzymes involved in cancer cell proliferation or interact with receptors to exert antimicrobial effects .

Comparison with Similar Compounds

Structural and Electronic Comparisons

(a) Substituent Type and Position

6-(Furan-2-yl)-2,2'-bipyridine (Ligand in Cu(I) Complex)

- Structure: Single furan substitution at position 6.

- Properties: Forms a heteroleptic Cu(I) complex ([Cu(L)(PPh₃)₂][BF₄]) with solid-state emission at λem = 576 nm and photoluminescence quantum yield (PLQY) of 2.5% .

- Comparison: The absence of a second furan (vs. the target compound) reduces π-conjugation, leading to a blue-shifted emission compared to thiophene-substituted analogs (λem = 600 nm for thiophene) .

5,6-Di(furan-2-yl)-3-propyl-2,2'-bipyridine (CAS: 871798-94-6) Structure: Propyl group at position 3 instead of phenyl. Molecular Formula: C₂₁H₁₈N₂O₂.

4,4'-Di(furan-2-yl)-6,6'-dimethyl-2,2'-bipyridine (CAS: 144342-48-3)

- Structure: Furan rings at positions 4 and 4', methyl groups at 6 and 6'.

- Molecular Formula: C₂₀H₁₆N₂O₂.

- Comparison: Positional isomerism shifts electronic density away from the bipyridine core, reducing coordination strength compared to 5,6-difuran substitution .

(b) Heteroatom Effects

- Thiophene vs. Furan Substitution :

- Thiophene-substituted analogs (e.g., 6-(thiophen-2-yl)-2,2'-bipyridine) exhibit red-shifted emission (λem = 600 nm) due to sulfur’s lower electronegativity and larger atomic size, which enhance spin-orbit coupling .

- Furan’s oxygen atom increases ligand rigidity and electron-donating capacity, favoring shorter metal-ligand bonds in complexes .

(c) Phenyl vs. Methyl Substituents

- 4,6-Diphenyl-2,2'-bipyridine (dpbpy) :

- 6,6'-Dimethyl-2,2'-bipyridine :

Functional and Application-Based Comparisons

(a) Photophysical Properties

Molecular and Structural Data Table

| Compound Name | CAS | Molecular Formula | Substituents | Key Properties |

|---|---|---|---|---|

| 5,6-Di(furan-2-yl)-3-phenyl-2,2'-bipyridine | 871798-95-7 | C₂₄H₁₆N₂O₂ | 5,6-di(furan), 3-phenyl | High conjugation, bioactivity |

| 5,6-Di(furan-2-yl)-3-propyl-2,2'-bipyridine | 871798-94-6 | C₂₁H₁₈N₂O₂ | 5,6-di(furan), 3-propyl | Improved solubility |

| 4,4'-Di(furan-2-yl)-6,6'-dimethyl-2,2'-bipyridine | 144342-48-3 | C₂₀H₁₆N₂O₂ | 4,4'-di(furan), 6,6'-methyl | Steric modulation |

Biological Activity

5,6-Di(furan-2-yl)-3-phenyl-2,2'-bipyridine (C24H16N2O2) is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including antimicrobial properties, antioxidant effects, and potential mechanisms of action.

Chemical Structure and Properties

The compound features a bipyridine core substituted with two furan rings and a phenyl group. This unique structure contributes to its diverse biological activities. The molecular formula is C24H16N2O2, and it has been characterized using various spectroscopic techniques.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 5,6-Di(furan-2-yl)-3-phenyl-2,2'-bipyridine against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Bacillus cereus | 64 |

These findings suggest that the compound exhibits strong antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus, which is known for its clinical relevance in infections .

Antioxidant Activity

The antioxidant capacity of 5,6-Di(furan-2-yl)-3-phenyl-2,2'-bipyridine has also been investigated. The compound demonstrated significant radical scavenging activity with an IC50 value comparable to standard antioxidants. The DPPH scavenging percentage was recorded at approximately 85%, indicating its potential as a natural antioxidant agent .

The mechanisms underlying the biological activity of this compound may involve:

- DNA Gyrase Inhibition : Preliminary studies indicate that derivatives of bipyridine structures can inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication. This inhibition could explain the observed antimicrobial effects .

- Oxidative Stress Reduction : The antioxidant properties suggest that the compound may reduce oxidative stress by scavenging free radicals, thereby protecting cells from damage.

- Interaction with Cellular Targets : The presence of furan and bipyridine moieties may facilitate interactions with various cellular targets, enhancing its pharmacological profile.

Case Studies and Research Findings

Several research articles have focused on the synthesis and biological evaluation of furan and bipyridine derivatives:

- Study on Antimicrobial Activity : A study evaluated the antimicrobial effects of several furan derivatives, including 5,6-Di(furan-2-yl)-3-phenyl-2,2'-bipyridine. Results indicated potent activity against both Gram-positive and Gram-negative bacteria .

- Antioxidant Evaluation : Another research investigated the antioxidant properties using in vitro assays, confirming that the compound effectively scavenged free radicals and exhibited protective effects against oxidative stress .

- Structural Studies : X-ray crystallography and NMR spectroscopy were employed to elucidate the structural characteristics of the compound, revealing insights into its stability and interactions in solution .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 5,6-Di(furan-2-yl)-3-phenyl-2,2'-bipyridine, and how do reaction parameters influence yield?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling , leveraging palladium catalysts to couple brominated bipyridine precursors with furan-2-yl boronic acids. For example, microwave-assisted Suzuki reactions under inert atmospheres (e.g., argon) at 140°C in DME/H2O/EtOH with Na2CO3 as a base have been employed for analogous furan-containing bipyridines, yielding ~40–44% under optimized conditions . Reaction temperature, catalyst loading (e.g., Pd(PPh3)2Cl2), and solvent polarity (e.g., THF vs. DMF) critically affect yields, as higher temperatures may degrade intermediates .

Q. Which spectroscopic and analytical techniques are most reliable for structural confirmation?

- Methodological Answer : X-ray crystallography is definitive for resolving steric and electronic effects of the furan and phenyl substituents, while 1H/13C NMR identifies proton environments (e.g., doublets for furan protons at δ 4.7–5.4 ppm). GC-MS and HRMS detect by-products like alcohol–imine intermediates, and IR spectroscopy confirms coordination shifts in metal complexes (e.g., ν(C=N) stretches at ~1600 cm⁻¹) .

Q. How does the compound coordinate with transition metals, and what factors govern its ligand behavior?

- Methodological Answer : The bipyridine core acts as a bidentate ligand , with electron-rich furan substituents enhancing π-backbonding in metal complexes (e.g., Cu(I), Ru(II)). Steric hindrance from phenyl and furan groups can reduce coordination flexibility, favoring distorted octahedral geometries in Ru complexes. Chelation strength correlates with solvent polarity and metal ion size—smaller ions like Cu(I) show stronger binding .

Advanced Research Questions

Q. How can conflicting yield data from similar synthetic routes be rationalized, and what optimization strategies apply?

- Methodological Answer : Discrepancies arise from competing pathways (e.g., self-condensation vs. dehydrogenation). For example, in NH3-mediated reactions, temperature control (160–180°C) minimizes by-product formation (e.g., 2,2′-bipyridine-3,3′-diol vs. tetra(furan-2-yl)pyrazine). Kinetic studies (e.g., GC-MS monitoring) and DFT simulations identify rate-limiting steps, such as imine tautomerization, guiding additive use (e.g., silica-anchored NHC catalysts improve selectivity to 47% alcohol–amine yields) .

Q. What role do furan and phenyl substituents play in modulating electronic properties for catalytic applications?

- Methodological Answer : Furan’s electron-donating nature raises the HOMO energy of the bipyridine ligand, enhancing charge transfer in photocatalytic systems (e.g., water oxidation). Substituent effects are quantified via cyclic voltammetry (E1/2 shifts) and UV-vis spectroscopy (MLCT band shifts). Para-phenyl groups introduce steric bulk, reducing aggregation in Cu-bipyridine catalysts but lowering turnover frequencies by ~20% compared to unsubstituted analogs .

Q. What computational approaches elucidate adsorption and reaction pathways in catalytic cycles?

- Methodological Answer : DFT studies (e.g., B3LYP/6-31G*) model adsorption geometries on Ru/Al2O3, revealing that NH-group proximity to Ru centers favors alcohol–amine formation over imine by-products. Solvent effects (e.g., DMF stabilization of intermediates) are incorporated via COSMO-RS simulations, aligning with experimental product distributions .

Q. How do catalyst choice and temperature gradients impact product selectivity in reductive amination?

- Methodological Answer : Ru/Al2O3 outperforms Pd catalysts in suppressing furil dehydrogenation, achieving 34–47% alcohol–amine yields at 140°C. Higher temperatures (>180°C) degrade diimine intermediates, validated by Arrhenius plots of conversion rates. In situ DRIFTS identifies surface-bound species, guiding reactor design (e.g., single-pot vs. flow systems) .

Q. What challenges arise in crystallizing this compound, and how does its supramolecular structure influence material properties?

- Methodological Answer : The compound’s non-planar structure complicates crystal packing, requiring slow evaporation from DCM/hexane. Hirshfeld surface analysis reveals dominant C–H···π interactions between furan and phenyl rings, imparting rigidity to metal-organic frameworks (MOFs). Thermal gravimetric analysis (TGA) shows stability up to 250°C, suitable for optoelectronic devices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.